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For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of two prominent phosphoinositide 3-kinase gamma (PI3Kγ)

inhibitors: AZD3458 and TG100-115. This document outlines their mechanisms of action,

summarizes key experimental data, and provides detailed experimental protocols to support

further research and development.

Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in

various cellular processes, including cell growth, proliferation, differentiation, motility, survival,

and intracellular trafficking.[1] The class I PI3Kγ isoform is predominantly expressed in

leukocytes and is a key regulator of immune cell proliferation, survival, migration, and

activation.[2][3] This has made it an attractive therapeutic target for a range of diseases,

including cancer, respiratory conditions, and inflammatory disorders.[2][4] This guide focuses

on a comparative analysis of two small molecule inhibitors targeting PI3Kγ: AZD3458, a highly

selective PI3Kγ inhibitor, and TG100-115, a dual PI3Kγ/δ inhibitor.

Mechanism of Action
AZD3458 is a potent and highly selective inhibitor of the PI3Kγ catalytic subunit.[5][6] By

inhibiting PI3Kγ, AZD3458 can modulate the tumor microenvironment by repolarizing

macrophages to a more immuno-stimulatory phenotype, thereby activating a T-cell mediated

anti-tumor immune response.[2][3] This mechanism of action suggests its potential as a
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monotherapy and in combination with checkpoint inhibitors to overcome immunotherapy

resistance.[2]

TG100-115 is a dual inhibitor of PI3Kγ and PI3Kδ.[7][8] The delta isoform of PI3K is also

primarily expressed in leukocytes and plays a critical role in B-cell signaling and function. By

targeting both isoforms, TG100-115 has demonstrated potential in treating conditions where

both myeloid and lymphoid cell activity are implicated, such as in certain inflammatory diseases

and cancers.[4] Interestingly, TG100-115 has also been identified as a potent inhibitor of

TRPM7 kinase, which may contribute to its effects on cancer cell migration and invasion.[9]

Data Presentation
The following tables summarize the quantitative data for AZD3458 and TG100-115, providing a

direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Inhibitory Activity (IC50/pIC50)

Target AZD3458 TG100-115

PI3Kγ
7.9 nM (Enzyme IC50)[5],

pIC50: 9.1[6]
83 nM (IC50)[7][8]

PI3Kδ
0.3 mM (Enzyme IC50)[5],

pIC50: 6.5[6]
235 nM (IC50)[7][8]

PI3Kα
7.9 mM (Enzyme IC50)[5],

pIC50: 5.1[6]
>1 µM (IC50)[8]

PI3Kβ
<30 mM (Enzyme IC50)[5],

pIC50: <4.5[6]
>1 µM (IC50)[8]

Cellular pAkt Inhibition 8 nM (IC50)[5] -

Human Neutrophil Activation 50 nM (IC50)[5] -

Human Macrophage pAkt

S308/S473 Inhibition
32 nM (free IC50)[2][3] -

Mouse CD11b Activation 30 nM (free IC50)[2][3] -
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Table 2: Preclinical and Clinical Overview

Feature AZD3458 TG100-115

Compound Class
Synthetic organic,

isoindolinone chemotype[10]

Synthetic organic, 3,3'-(2,4-

diaminopteridine-6,7-

diyl)diphenol[11]

Route of Administration Oral[5]
Intravenous injection,

Aerosolized[4][7]

CNS Penetration Low[5] Not specified

Therapeutic Areas of Interest

Oncology, Respiratory,

Inflammatory, Metabolic

disorders[2]

Myocardial Infarction,

Angioedema, Asthma,

COPD[4][11]

Preclinical Models

Syngeneic mouse tumor

models (4T1, LLC, CT-26, MC-

38)[2][12]

Rodent and porcine models of

myocardial ischemia, mouse

asthma and COPD models[4]

[7]

Clinical Development Status Preclinical[5]

Completed Phase 1/2 trial

(NCT00103350) for myocardial

infarction[7][13]

Experimental Protocols
PI3K Kinase Assay (TG100-115)
A cell-free kinase assay was utilized to determine the IC50 values of TG100-115 against PI3K

isoforms.[7]

Reaction Buffer: 20 mM Tris, 4 mM MgCl₂, 10 mM NaCl, pH 7.4.

Substrate: 50 µM D-myo-phosphatidylinositol 4,5-bisphosphate.

Enzyme: 250-500 ng/well of the desired PI3K isoform.

Procedure:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9997
https://go.drugbank.com/drugs/DB05552
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd3458.html
https://pubmed.ncbi.nlm.nih.gov/19056934/
https://www.selleckchem.com/products/TG100-115.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd3458.html
https://www.researchgate.net/publication/335054345_Abstract_100_Novel_selective_PI3Kg_inhibitor_AZD3458_promotes_anti-tumor_immune_responses_and_reverts_resistance_to_immunotherapy_in_checkpoint_blockade_refractory_preclinical_models
https://pubmed.ncbi.nlm.nih.gov/19056934/
https://go.drugbank.com/drugs/DB05552
https://www.researchgate.net/publication/335054345_Abstract_100_Novel_selective_PI3Kg_inhibitor_AZD3458_promotes_anti-tumor_immune_responses_and_reverts_resistance_to_immunotherapy_in_checkpoint_blockade_refractory_preclinical_models
https://pubmed.ncbi.nlm.nih.gov/33785652/
https://pubmed.ncbi.nlm.nih.gov/19056934/
https://www.selleckchem.com/products/TG100-115.html
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd3458.html
https://www.selleckchem.com/products/TG100-115.html
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=5715
https://www.selleckchem.com/products/TG100-115.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


40 µL of the reaction buffer containing the substrate and PI3K isoform were aliquoted into

96-well plates.

2.5 µL of TG100-115 in DMSO was added to achieve final concentrations ranging from 1

nM to 100 µM.

Reactions were initiated by adding 10 µL of ATP to a final concentration of 3 µM.

After 90 minutes of incubation, 50 µL of Kinase-Glo® reagent was added to quantify

residual ATP levels.

Luminosity was measured using an Ultra 384 instrument.

IC50 values were calculated from the experimental data using nonlinear curve fitting with

Prism Version 4.[7]

Cellular Akt Phosphorylation Assay (AZD3458)
The cellular potency of AZD3458 was determined by measuring the inhibition of Akt

phosphorylation.[5]

Methodology: The specific cell line and detailed protocol for the cellular Akt phosphorylation

assay for AZD3458 are not detailed in the provided search results but is a standard method

for assessing PI3K pathway inhibition. Generally, this involves stimulating cells with a growth

factor to activate the PI3K pathway, treating with the inhibitor, and then measuring the levels

of phosphorylated Akt (a downstream effector of PI3K) by methods such as Western blotting

or ELISA.

In Vivo Tumor Microenvironment Remodeling Study
(AZD3458)
The effect of AZD3458 on the tumor microenvironment was assessed in an orthotopic breast

tumor model.[2][3]

Animal Model: 4T1 orthotopic breast tumor model.

Treatment: Oral administration of AZD3458 (20mg/Kg BID).
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Analysis:

Tumor-associated macrophages were quantified by flow cytometry.

Expression of immunosuppressive markers CD206 and PD-L1 was measured by flow

cytometry.

Myeloid-derived suppressor cell (MDSC)/neutrophil activation was assessed.

Cytotoxic T-cell activation was measured by GzmB and Perforin mRNA and protein

expression.[2][3]

Signaling Pathway and Experimental Workflow
Diagrams

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.researchgate.net/publication/335054345_Abstract_100_Novel_selective_PI3Kg_inhibitor_AZD3458_promotes_anti-tumor_immune_responses_and_reverts_resistance_to_immunotherapy_in_checkpoint_blockade_refractory_preclinical_models
https://aacrjournals.org/cancerres/article/79/13_Supplement/100/633272/Abstract-100-Novel-selective-PI3K-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine
Kinase (RTK)

PI3Kγ

G-Protein Coupled
Receptor (GPCR)

PIP2

 phosphorylates

PIP3

PDK1

Akt

 activates

mTORC1

 activates

Cellular Responses
(Growth, Proliferation,

Survival, Migration)

AZD3458 TG100-115

Click to download full resolution via product page

Caption: PI3Kγ signaling pathway and points of inhibition.
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Caption: General workflow for a PI3K kinase inhibition assay.
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Conclusion
AZD3458 and TG100-115 are both potent inhibitors of PI3Kγ with distinct selectivity profiles

and therapeutic applications. AZD3458's high selectivity for the gamma isoform makes it a

promising candidate for immuno-oncology applications, with preclinical data supporting its role

in remodeling the tumor microenvironment.[2][12] In contrast, TG100-115's dual inhibition of

PI3Kγ and PI3Kδ, along with its progression to clinical trials for cardiovascular indications,

highlights its potential in diseases with a broader inflammatory component.[7][13] The choice

between these inhibitors will ultimately depend on the specific research question and the

desired therapeutic outcome. This guide provides the necessary data and methodological

insights to aid researchers in making an informed decision for their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://go.drugbank.com/drugs/DB05552
https://pubmed.ncbi.nlm.nih.gov/33785652/
https://pubmed.ncbi.nlm.nih.gov/33785652/
https://pubmed.ncbi.nlm.nih.gov/33785652/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=5715
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=clinical&ligandId=5715
https://www.benchchem.com/product/b1460639#comparing-azd3458-and-tg100-115-pi3k-inhibitors
https://www.benchchem.com/product/b1460639#comparing-azd3458-and-tg100-115-pi3k-inhibitors
https://www.benchchem.com/product/b1460639#comparing-azd3458-and-tg100-115-pi3k-inhibitors
https://www.benchchem.com/product/b1460639#comparing-azd3458-and-tg100-115-pi3k-inhibitors
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1460639?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1460639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

